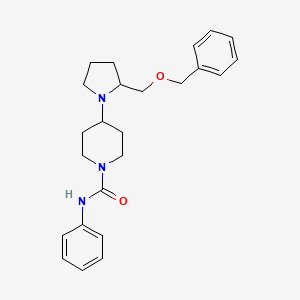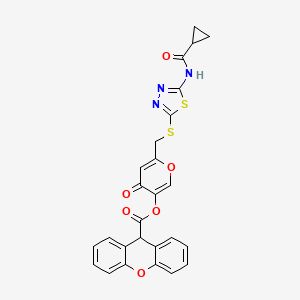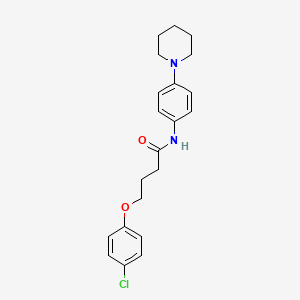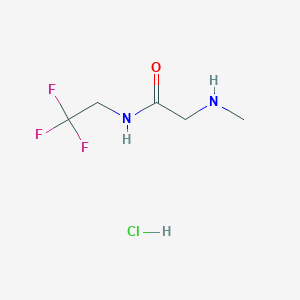
4-(2-((苄氧基)甲基)吡咯烷-1-基)-N-苯基哌啶-1-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a piperidine ring, a benzyl group, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis of this compound is not available, it’s likely that it could be synthesized using techniques common in organic chemistry. For example, the pyrrolidine and piperidine rings could be formed through cyclization reactions . The benzyloxy group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could participate in acid-base reactions, and the pyrrolidine and piperidine rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .科学研究应用
Anticancer Properties
The compound’s potential as an anticancer agent has drawn significant interest. Researchers have explored its effects on various cancer cell lines, including colon cancer (e.g., HCT116 cells). Preliminary studies indicate that it inhibits cancer cell proliferation, making it a promising candidate for further investigation .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity. Among the synthesized derivatives, one specific compound (5j) exhibited notable inhibition against Escherichia coli (E. coli) bacteria. Further studies could explore its mechanism of action and potential clinical applications .
Microtubule-Targeting Agent
The compound’s structure suggests that it may interact with microtubules, essential components of cellular division. Microtubule-targeting agents are crucial in cancer therapy, disrupting cell division and inducing apoptosis. Investigating its binding affinity and effects on microtubule dynamics could provide valuable insights .
Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors play a role in epigenetic regulation and have therapeutic potential in cancer treatment. This compound has shown HDAC inhibitory response, which could impact gene expression and cell behavior. Further studies may explore its selectivity, toxicity, and combination with other HDAC inhibitors .
Structure-Activity Relationship (SAR) Optimization
Researchers can focus on modifying specific regions of the compound to enhance its pharmacological properties. SAR studies aim to understand how structural changes impact biological activity. By systematically altering substituents, scientists can optimize its efficacy, bioavailability, and safety profile .
Computational Modeling and Spectroscopic Studies
The compound’s structural properties have been investigated using computational methods (density functional theory, NMR calculations) and experimental techniques (FTIR, UV-Vis, NMR). These studies provide insights into bond lengths, vibrational frequencies, electronic properties, and thermodynamic parameters. Understanding its molecular behavior aids in drug design and optimization .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-phenyl-4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c28-24(25-21-10-5-2-6-11-21)26-16-13-22(14-17-26)27-15-7-12-23(27)19-29-18-20-8-3-1-4-9-20/h1-6,8-11,22-23H,7,12-19H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFJWJSVLVAPDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)NC3=CC=CC=C3)COCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2402879.png)


![2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B2402884.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2402887.png)
![(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2402888.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2402889.png)
![3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2402890.png)


![Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2402896.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2402898.png)
